Regioisomeric logP Differentiation: 3-Position Thiomorpholine-Carbonyl Confers Higher Lipophilicity than 4-Position Isomer
The target compound (piperidine 3-position thiomorpholine-carbonyl substitution) has a computed logP of 3.412, compared to an XLogP3 of 2.3 for the regioisomer 4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline (CAS 2877633-57-1, piperidine 4-position substitution) [1][2]. This represents an increase of approximately 1.11 log units, corresponding to a roughly 12.9-fold higher predicted octanol-water partition coefficient for the target compound [1][2].
| Evidence Dimension | Computed lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | logP = 3.412 (ZINC computed) |
| Comparator Or Baseline | CAS 2877633-57-1: XLogP3 = 2.3 (PubChem-computed) |
| Quantified Difference | Δ logP ≈ +1.11 (~12.9-fold higher partition coefficient) |
| Conditions | Computed properties: ZINC database (target) vs. PubChem-derived XLogP3 (comparator); both are in silico predictions, not experimental shake-flask measurements. |
Why This Matters
Higher logP predicts enhanced passive membrane permeability, which may favor intracellular target access or blood-brain barrier penetration, but procurement decisions must verify that the intended application requires this lipophilicity profile rather than the lower logP of the 4-position regioisomer.
- [1] ZINC Database. ZINC126572977. Available at: https://zinc.docking.org/substances/ZINC000126572977/ (accessed April 2026). View Source
- [2] Kuujia.com. CAS No. 2877633-57-1: 4-[4-(Thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline. Available at: https://www.kuujia.com/cas-2877633-57-1.html (accessed April 2026). View Source
